N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide
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Description
“N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide” is a complex organic compound. It seems to contain a tetrahydronaphthalene group, which is a partially hydrogenated derivative of naphthalene , and a cinnamamide group, which is a derivative of cinnamic acid.
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components. Tetrahydronaphthalene is a bicyclic structure, consisting of a benzene ring fused with a cyclohexane ring . The cinnamamide portion of the molecule would add a phenyl group (a benzene ring) and an amide functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Mechanism of Action
Target of Action
It’s worth noting that 2-aminotetralin, a compound structurally similar to the tetrahydronaphthalene part of the molecule, has been shown to inhibit the reuptake of serotonin and norepinephrine . It is also likely to act on dopamine .
Mode of Action
Based on the similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This could result in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
If it acts similarly to 2-aminotetralin, it may affect the serotoninergic and noradrenergic pathways . The downstream effects could include changes in mood, cognition, and physiological processes like sleep and appetite.
Pharmacokinetics
The molecular weight of the tetrahydronaphthalene part of the molecule is 1322023 , which might influence its absorption and distribution.
Result of Action
If it acts similarly to 2-aminotetralin, it could lead to enhanced neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft .
Future Directions
Properties
IUPAC Name |
(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(11-10-16-6-2-1-3-7-16)21-15-20(23)13-12-17-8-4-5-9-18(17)14-20/h1-11,23H,12-15H2,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYCXHSUSJYHA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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